N-Butyryl-DL-aspartic acid

Description

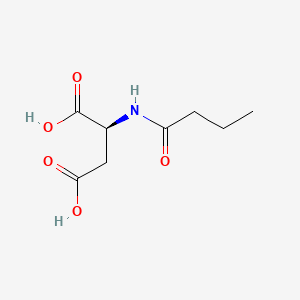

N-Butyryl-DL-aspartic acid is a chemically modified derivative of DL-aspartic acid (CAS 617-45-8, C₄H₇NO₄), where a butyryl group (-CO(CH₂)₂CH₃) is attached to the amino group of the aspartic acid backbone . This modification alters the compound’s physicochemical properties, such as solubility, lipophilicity, and bioavailability, making it distinct from its parent molecule. While DL-aspartic acid is a non-essential amino acid involved in urea cycle and neurotransmitter synthesis, its butyrylated form is often explored for specialized applications, including controlled-release drug formulations or prodrug strategies due to its enhanced membrane permeability .

Structure

3D Structure

Properties

CAS No. |

130056-59-6 |

|---|---|

Molecular Formula |

C8H13NO5 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

(2S)-2-(butanoylamino)butanedioic acid |

InChI |

InChI=1S/C8H13NO5/c1-2-3-6(10)9-5(8(13)14)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |

InChI Key |

AKENSLPCKUWJFX-YFKPBYRVSA-N |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

CCCC(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyryl-DL-aspartic acid can be achieved through several methods. One common approach involves the Michael addition of butylamine to dimethyl fumarate, followed by hydrolysis and purification steps . Another method includes the regioselective transformation of fumaric or maleic acid mono-esters and amides into beta-substituted aspartic acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pH conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Thermal Decomposition and Polymerization

Heating N-Butyryl-DL-aspartic acid induces decomposition and potential peptide bond formation. Similar N-acylated aspartic acid derivatives, such as N-t-butyloxycarbonyl (Boc) aspartic acid, release volatile byproducts (e.g., 2-butene and CO₂) at 110–170°C, leaving free aspartic acid that undergoes dehydration to form polypeptides with molecular weights up to 7,800 Da . While direct data for this compound is limited, analogous thermal behavior suggests:

| Condition | Reaction Pathway | Products |

|---|---|---|

| 110–170°C, 1–24 hours | Decarboxylation and deacylation | Aspartic acid + butyric acid |

| Prolonged heating | Polycondensation via peptide bonds | Oligopeptides/Polypeptides |

Mechanistically, the butyryl group acts as a transient protecting group, stabilizing the amino group during heating until its cleavage facilitates polymerization .

Hydrolysis Reactions

The butyryl moiety is susceptible to hydrolytic cleavage under acidic or basic conditions:

Acidic Hydrolysis

In aqueous HCl or H₂SO₄, the amide bond hydrolyzes to yield aspartic acid and butyric acid:

Basic Hydrolysis (Saponification)

Treatment with NaOH (2–4 equivalents) at elevated temperatures (100–175°C) deacylates the compound, producing sodium aspartate and sodium butyrate :

| Condition | Yield (%) | Key Observations |

|---|---|---|

| 175°C, 2 hours (NaOH) | ~78.5 | High-purity DL-aspartic acid |

Synthetic Pathways

This compound can be synthesized via two primary routes:

Carbodiimide-Mediated Coupling

Butyric acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and reacted with DL-aspartic acid in the presence of 4-dimethylaminopyridine (DMAP) :

Non-Enzymatic Condensation

Under acidic conditions (e.g., H₃O⁺), butyric acid and aspartic acid undergo condensation via a Brønsted acid-catalyzed mechanism, forming an intermediate acyl-oxygen species before amide bond formation .

Salt Formation and Functionalization

The carboxylic acid groups in this compound participate in salt formation with bases (e.g., NaOH, KOH) or metal ions, enhancing solubility. For example:

Comparative Reactivity of Acylated Aspartic Acid Derivatives

| Derivative | Thermal Stability | Hydrolysis Rate (Basic) | Polymerization Capacity |

|---|---|---|---|

| This compound | Moderate | Fast | Low |

| Boc-Asp | High | Slow | High |

| N-Acetyl-DL-aspartic acid | Low | Moderate | Moderate |

Mechanistic Insights

-

Thermal Decomposition : The butyryl group stabilizes the amino group during initial heating, but prolonged exposure leads to C–N bond cleavage and peptide formation .

-

Hydrolysis : Base-catalyzed saponification proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, followed by tetrahedral intermediate collapse .

-

Synthesis : EDCI activates the carboxylic acid of butyric acid, forming an active ester that reacts with the amino group of aspartic acid .

Scientific Research Applications

N-Butyryl-DL-aspartic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyryl-DL-aspartic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist in various biochemical processes, influencing cellular functions and signaling pathways . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Butyryl-DL-aspartic acid with structurally related compounds:

Key Research Findings

- Solubility and Lipophilicity: N-Acetyl-DL-aspartic acid exhibits higher lipophilicity (logP ~ -1.2) compared to DL-aspartic acid (logP ~ -3.5), enhancing its blood-brain barrier penetration . This compound, with a longer acyl chain, is predicted to have even greater lipophilicity (logP ~ 0.5), making it suitable for hydrophobic drug conjugates.

Biological Activity :

- N-Acetyl-DL-aspartic acid is implicated in mitochondrial dysfunction studies, where elevated levels correlate with neurodegenerative conditions .

- In contrast, DL-aspartic acid’s unmodified form is critical in the urea cycle but faces restrictions in direct pharmaceutical use due to instability and rapid clearance .

Synthetic Utility :

- The butyryl group in this compound provides a slower metabolic cleavage rate compared to acetylated analogs, as evidenced by in vitro hydrolysis studies (t₁/₂: ~8 hours vs. ~2 hours for acetyl derivatives) .

- DL-α-Methyl-N-butyric acid’s branched structure limits enzymatic recognition, reducing its utility in bioactive molecule design .

Critical Analysis of Contradictions and Limitations

- Pharmaceutical Restrictions : While DL-aspartic acid is advised against in pharmaceutical intermediates due to instability , its acetylated and butyrylated derivatives are actively researched for drug delivery, indicating a divergence in safety and efficacy profiles.

- Data Gaps : Direct experimental data on this compound are scarce; most conclusions are extrapolated from structural analogs like N-acetylated variants or industrial compounds like DL-α-Methyl-N-butyric acid .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-Butyryl-DL-aspartic acid, and how can researchers validate its purity?

- Methodological Answer : Synthesis typically involves the acylation of DL-aspartic acid with butyryl chloride under controlled pH (e.g., alkaline conditions). Post-reaction, purification via recrystallization or column chromatography is essential. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to quantify impurities. Researchers should use anhydrous conditions to avoid hydrolysis and monitor reaction progress with thin-layer chromatography (TLC) .

- Safety Note : Use nitrile gloves and safety goggles during synthesis, as recommended for handling reactive acylating agents .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions across a pH range (e.g., 2–10) and incubate the compound at controlled temperatures (e.g., 4°C, 25°C, 37°C). Use HPLC or mass spectrometry (MS) to track degradation products over time. Stability is indicated by <5% degradation over 24 hours. Include controls with unmodified DL-aspartic acid to compare hydrolysis rates .

- Environmental Control : Prevent spills using secondary containment trays, as per chemical safety guidelines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear EN 374-compliant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection if airborne particles are generated during weighing .

- Storage : Store in a cool, dry environment (<25°C) away from oxidizing agents. Label containers with hazard warnings (e.g., "Irritant") .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved chemical disposal routes .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- 2D NMR (e.g., HSQC, COSY) : Differentiates between α- and β-substituted isomers by correlating proton and carbon shifts.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₁₃NO₅) with <1 ppm mass accuracy.

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.

- Reference : While direct evidence is limited, analogous techniques are standard for aspartic acid derivatives .

Q. How can researchers design biological assays to study this compound’s role in cellular metabolism?

- Methodological Answer :

- Cell Culture Models : Treat human fibroblast or neuronal cell lines with the compound (0.1–10 mM) and measure metabolic flux via isotopically labeled tracers (e.g., ¹³C-glucose).

- Enzyme Assays : Test inhibition/activation of aspartoacylase or other relevant enzymes using spectrophotometric methods (e.g., NADH absorbance at 340 nm).

- Data Interpretation : Compare results to N-acetyl-DL-aspartic acid, a structurally similar compound with documented neurochemical roles .

Q. What strategies mitigate racemization risks during this compound synthesis?

- Methodological Answer :

- Low-Temperature Reactions : Conduct acylation at 0–4°C to reduce thermal racemization.

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to monitor enantiomeric excess.

- Catalyst Selection : Opt for non-basic catalysts (e.g., DMAP) to minimize base-induced racemization.

Q. How do researchers analyze interactions between this compound and metal ions in biochemical systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with divalent cations (e.g., Ca²⁺, Mg²⁺).

- Spectroscopic Methods : Use UV-Vis or fluorescence spectroscopy to detect chelation-induced spectral shifts.

- Computational Modeling : Perform density functional theory (DFT) calculations to predict coordination geometries.

- Safety Note : Handle metal salts in fume hoods to avoid inhalation hazards .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Standardize Solvent Systems : Test solubility in pH-adjusted buffers (e.g., PBS) and organic solvents (e.g., DMSO) using nephelometry or gravimetric analysis.

- Control Variables : Document temperature, agitation method, and equilibration time. Compare results to DL-aspartic acid, which has known solubility of 5 g/L in water at 25°C .

- Publish Metadata : Include detailed experimental conditions to enable cross-study validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.